molecular formula C14H17NO5 B1245451 1-beta-D-Glucopyranosyl-1H-indole

1-beta-D-Glucopyranosyl-1H-indole

Cat. No. B1245451
M. Wt: 279.29 g/mol
InChI Key: HYLACZDFUVNNIQ-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(beta-D-glucopyranosyl)indole is an N-glycosyl compound that is 1H-indole in which the hydrogen attached to the nitrogen has been replaced by a beta-D-glucosyl group. A (non-fluorescent) constituent of the death fluorescence compounds of C. elegans. SMID ID: iglu#1. It has a role as a Caenorhabditis elegans metabolite. It is a N-glycosyl compound and a member of indoles. It derives from a 1H-indole.

Scientific Research Applications

Isolation and Anti-inflammatory Activities of Rare N-Glycosides from Ginkgo Biloba

Two unique N-β-D-glucopyranosyl-1H-indole-3-acetic acid conjugates were isolated from Ginkgo biloba, identified as N-[2-(1-β-D-glucopyranosyl)-1H-indol-3-yl)acetyl]-L-glutamic acid and N-[2-(1-β-D-glucopyranosyl)-1H-indol-3-yl)acetyl]-L-aspartic acid. Their structures were clarified through HRMS and NMR data analysis. These compounds exhibited promising anti-inflammatory effects by reducing IL-6, iNOS, and COX-2 mRNA levels in LPS-stimulated murine macrophage cells, highlighting their potential in scientific research applications related to inflammation (Cheng et al., 2020).

Light-Regulated Indole Alkaloid in Psychotria Leiocarpa

N,beta-D-Glucopyranosyl vincosamide, a novel N-glycosylated monoterpenoid indole alkaloid, was discovered in the leaves and fruit pulp of Psychotria leiocarpa. This compound's presence varied with plant exposure to light and its developmental stage, suggesting a unique, light-regulated pathway of synthesis, making it a significant subject of study in plant biochemistry and the effects of environmental factors on plant metabolite production (Henriques et al., 2004).

Indole Glycoside from Raphanus Sativus Seeds

A new indole glycoside, β-d-glucopyranosyl 2-(methylthio)-1H-indole-3-carboxylate, named raphanuside A, along with several other compounds, was isolated from Raphanus sativus seeds. These compounds were explored for their inhibitory effects on IL-6 production in TNF-α stimulated MG-63 cells, contributing valuable information to the understanding of the anti-inflammatory properties of Raphanus sativus components (Jin et al., 2016).

Synthesis and Biological Activities of Indole Phytoalexins

The successful synthesis of 1-(β-D-glucopyranosyl)brassinin and related compounds, derived from indole phytoalexins, was reported. These synthesized compounds were evaluated for their antiproliferative and antimicrobial activities, providing insights into the potential therapeutic applications of these indole-derived nucleoside analogs (Kutschy et al., 2004).

Indole Alkaloids from Isatis Indigotica with Anti-inflammatory Effects

Research on Isatis indigotica roots led to the isolation of indole alkaloids with anti-inflammatory properties. These compounds, including indole-2-S-glycosides, demonstrated inhibitory effects on nitric oxide production in macrophages, offering potential pathways for the development of anti-inflammatory treatments (Yang et al., 2014).

properties

Product Name

1-beta-D-Glucopyranosyl-1H-indole

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol

InChI

InChI=1S/C14H17NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-6,10-14,16-19H,7H2/t10-,11-,12+,13-,14-/m1/s1

InChI Key

HYLACZDFUVNNIQ-RKQHYHRCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CN2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-beta-D-Glucopyranosyl-1H-indole
Reactant of Route 2
1-beta-D-Glucopyranosyl-1H-indole
Reactant of Route 3
Reactant of Route 3
1-beta-D-Glucopyranosyl-1H-indole
Reactant of Route 4
1-beta-D-Glucopyranosyl-1H-indole
Reactant of Route 5
1-beta-D-Glucopyranosyl-1H-indole
Reactant of Route 6
1-beta-D-Glucopyranosyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.